

## An In-depth Technical Guide to the Ethnobotanical Uses of Marsdenia tenacissima

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Marsdenia tenacissima (Roxb.) Wight & Arn., a perennial climbing vine belonging to the Apocynaceae family, has a long history of use in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM) and Ayurveda.[1][2] In TCM, it is known as "Tong-Guo" or "Di Long Mian" and has been used for centuries to treat respiratory ailments and reduce fever.
[2] In Ayurveda, it is referred to as "Murva" and is used for a variety of conditions, including skin diseases, fever, and urinary disorders.[3][4] Modern scientific investigation has focused on validating these traditional uses and exploring the plant's potential for novel drug development, especially in the field of oncology.[5][6]

This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical composition, and pharmacological activities of Marsdenia tenacissima. It includes detailed experimental protocols for key assays, quantitative data presented in structured tables, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.

#### **Ethnobotanical and Traditional Uses**

The stems and roots of Marsdenia tenacissima are the primary parts used for medicinal purposes.[5][6] Its traditional applications are diverse, reflecting its rich phytochemical profile.



Table 1: Summary of Traditional Ethnobotanical Uses

Medical Condition	Traditional System	Part Used	Reference(s)	
Asthma, Trachitis, Tonsillitis, Pharyngitis	Traditional Chinese Medicine	Stems, Roots	[1][5][6]	
Pneumonia, Cystitis	Traditional Chinese Medicine Stems, Roots		[1][5][6]	
Cancer (various types)	Traditional Chinese Medicine	Stems, Roots	[1][5][6]	
Drug and Food Poisoning	Traditional Chinese Medicine	Stems, Roots	[1][5][6]	
Fever, Cough, Vomiting	Traditional Chinese Medicine, Ayurveda	Stems, Roots, Leaves, Flowers	[2][7]	
Diabetes Mellitus	Traditional Medicine	-	[7]	
Heart Disease	Traditional Medicine	-	[7]	
Gonorrhea	Traditional Medicine	Roots	[7][8]	
Skin Infections, Epilepsy, Stomach Aches	Traditional Medicine	-	[3]	

## **Phytochemical Composition**

The therapeutic effects of Marsdenia tenacissima are attributed to its complex mixture of phytochemicals. To date, approximately 196 chemical constituents have been identified, with C21 steroidal glycosides being the most characteristic and bioactive compounds.[1][5][6]

Table 2: Major Phytochemical Constituents of Marsdenia tenacissima



Chemical Class	Major Compounds	Plant Part	Reference(s)
C21 Steroidal Glycosides	Tenacissosides (A-H), Marsdenosides, Caudatin	Stems, Roots	[2][7][9]
Triterpenes	-	-	[1]
Organic Acids	Benzoic acid, Gallic acid, Salicylic acid, Trans-cinnamic acid	Leaves	[7]
Flavonoids	Kaempferol	-	[10]
Alkaloids	-	-	[3]
Tannins	-	-	[3]
Polysaccharides	-	-	[11]

Note: A comprehensive quantitative breakdown of the percentage content of each constituent is not readily available in the literature and would require specific analytical studies.

## **Pharmacological Activities and Quantitative Data**

Modern pharmacological studies have validated many of the traditional uses of Marsdenia tenacissima and have uncovered new therapeutic potentials. The primary areas of research have focused on its anticancer, anti-inflammatory, and immunomodulatory activities.

#### **Anticancer Activity**

The most significant and widely studied pharmacological effect of Marsdenia tenacissima is its anticancer activity. An injectable form of its extract, under the trade name "Xiao-ai-ping," is used in China for the treatment of various cancers.[1][5][6] The anticancer effects are primarily attributed to the C21 steroidal glycosides, which induce apoptosis, inhibit cell proliferation, and reverse multidrug resistance.[5][11]

Table 3: In Vitro Anticancer Activity of Marsdenia tenacissima Extracts and Isolated Compounds



Cell Line	Compound/Ext ract	IC50 Value	Exposure Time	Reference(s)
A549 (Non-small cell lung cancer)	M. tenacissima extract (MTE)	92.5 ± 4.3 μg/mL	24 h	[3]
A549 (Non-small cell lung cancer)	M. tenacissima extract (MTE)	69.0 ± 4.8 μg/mL	48 h	[3]
A549 (Non-small cell lung cancer)	M. tenacissima extract (MTE)	48.9 ± 5.1 μg/mL	72 h	[3]
H1975 (Non- small cell lung cancer)	M. tenacissima extract (MTE)	82.5 ± 4.9 μg/mL	24 h	[3]
H1975 (Non- small cell lung cancer)	M. tenacissima extract (MTE)	56.3 ± 6.2 μg/mL	48 h	[3]
H1975 (Non- small cell lung cancer)	M. tenacissima extract (MTE)	40.5 ± 3.0 μg/mL	72 h	[3]
K562 (Chronic myeloid leukemia)	Tenacissoside C	31.4 μΜ	24 h	[7][12]
K562 (Chronic myeloid leukemia)	Tenacissoside C	22.2 μΜ	48 h	[7][12]
K562 (Chronic myeloid leukemia)	Tenacissoside C	15.1 μΜ	72 h	[7][12]
MHCC97H (Hepatocellular carcinoma)	M. tenacissima extract (MTE)	4.396 mg/mL	24 h	[8]
HepG2 (Hepatocellular	M. tenacissima extract (MTE)	4.039 mg/mL	24 h	[8]



carcinoma)

Table 4: In Vivo Antitumor Activity of Marsdenia tenacissima Extract

Animal Model	Treatment	Dosage	Duration	Tumor Growth Inhibition	Reference(s
A20 mouse lymphoma	M. tenacissima extract (MTE)	300 μl/day	14 days	Significant reduction in tumor volume and weight	[6]
HCC-PDX mice	M. tenacissima extract (MTE)	5, 10, 20 mg/kg	2 weeks	Significant decrease in tumor volume	[13]

## **Anti-inflammatory Activity**

Traditional use of Marsdenia tenacissima for inflammatory conditions is supported by modern pharmacological studies.

Table 5: In Vivo Anti-inflammatory Activity of Marsdenia tenacissima Extract



Animal Model	Assay	Treatmen t	Dosage	Percenta ge Inhibition of Edema	Time Point	Referenc e(s)
Wistar rats	Carrageen an-induced paw edema	Crude Mazaryun (low dose)	-	19%	5 h	[14]
Wistar rats	Carrageen an-induced paw edema	Crude Mazaryun (high dose)	-	23.2%	5 h	[14]
Wistar rats	Carrageen an-induced paw edema	Detoxified Mazaryun (low dose)	-	19.3%	5 h	[14]
Wistar rats	Carrageen an-induced paw edema	Detoxified Mazaryun (high dose)	-	39.4%	5 h	[14]

Note: "Mazaryun" refers to the local name for a plant preparation that includes Marsdenia tenacissima. The exact concentration of the extract in this study is not specified.

# **Experimental Protocols**Phytochemical Extraction and Isolation

A general protocol for the extraction and isolation of C21 steroidal glycosides from Marsdenia tenacissima is outlined below.

- Plant Material Preparation:
  - o Collect and air-dry the stems or roots of Marsdenia tenacissima.



Grind the dried plant material into a coarse powder.

#### Extraction:

- Macerate the powdered plant material in 85% ethanol (e.g., 1 kg of powder in 10 L of ethanol).[5]
- Employ ultrasonic extraction for approximately 45 minutes to improve efficiency.
- Filter the extract and repeat the extraction process twice more with fresh solvent.
- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

#### Solvent Partitioning:

- Suspend the crude ethanolic extract in water.
- Perform liquid-liquid partitioning sequentially with petroleum ether and then with chloroform or ethyl acetate to separate compounds based on their polarity. The C21 steroidal glycosides are typically enriched in the more polar chloroform or ethyl acetate fraction.

#### · Chromatographic Separation:

- Subject the enriched fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- Further purify the collected fractions using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate individual C21 steroidal glycosides.

#### In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of Marsdenia tenacissima extracts or isolated compounds on cancer cell lines.

Cell Seeding:



- $\circ$  Seed cancer cells in a 96-well plate at a density of 1 x 10<sup>4</sup> to 5 x 10<sup>4</sup> cells/well in 100  $\mu$ L of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

#### Treatment:

- Prepare a series of concentrations of the Marsdenia tenacissima extract or isolated compound in culture medium.
- Remove the old medium from the wells and add 100 μL of the prepared treatment solutions to the respective wells. Include a vehicle control group (medium with the same concentration of solvent used to dissolve the extract/compound).
- Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
- MTT Addition and Incubation:
  - After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
  - Incubate the plate for an additional 4 hours at 37°C.
- Formazan Solubilization and Absorbance Reading:
  - Carefully remove the medium containing MTT.
  - $\circ$  Add 100  $\mu$ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  - Gently shake the plate for 15 minutes to ensure complete dissolution.
  - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability using the following formula: % Cell Viability =
     (Absorbance of treated cells / Absorbance of control cells) x 100



 Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

### In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model to evaluate the acute anti-inflammatory activity of a substance.

- Animal Acclimatization:
  - Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.
  - House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
- Grouping and Administration:
  - Divide the animals into groups (n=6 per group):
    - Group I: Vehicle control (e.g., normal saline or 1% Tween 80).
    - Group II: Standard drug (e.g., Indomethacin, 10 mg/kg).
    - Group III, IV, etc.: Marsdenia tenacissima extract at different doses.
  - Administer the vehicle, standard drug, or plant extract orally or intraperitoneally 1 hour before the carrageenan injection.
- Induction of Edema:
  - Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the left hind paw of each rat.
- Measurement of Paw Volume:
  - Measure the paw volume of each rat immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
- Data Analysis:



- Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
- Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's test).

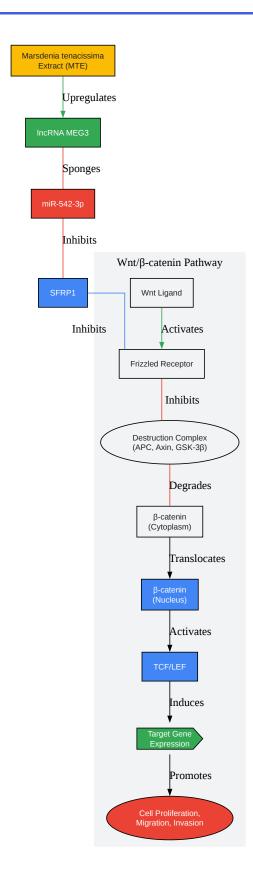
## **Signaling Pathways and Mechanisms of Action**

The pharmacological effects of Marsdenia tenacissima are mediated through the modulation of several key signaling pathways.

#### Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Extracts of Marsdenia tenacissima have been shown to inhibit this pathway in glioma cells, leading to a reduction in cell proliferation, migration, and invasion.[5][9] This inhibition is mediated, at least in part, by the upregulation of lncRNA MEG3, which in turn regulates the miR-542-3p/SFRP1 axis.[5][9]





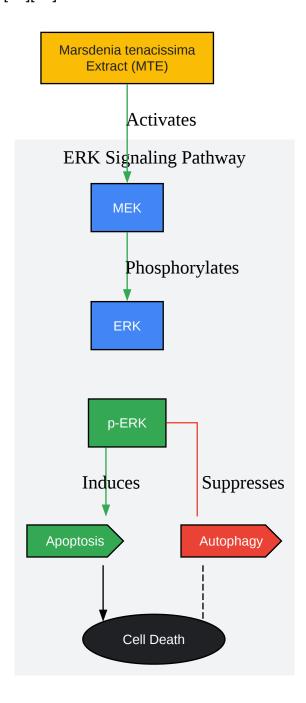
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Caption: Inhibition of the Wnt/β-catenin pathway by Marsdenia tenacissima extract.



#### **ERK Signaling Pathway**

The Extracellular signal-Regulated Kinase (ERK) pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival. Marsdenia tenacissima extract has been shown to activate the ERK pathway in non-small cell lung cancer cells, leading to the induction of apoptosis and suppression of autophagy.[12][15]



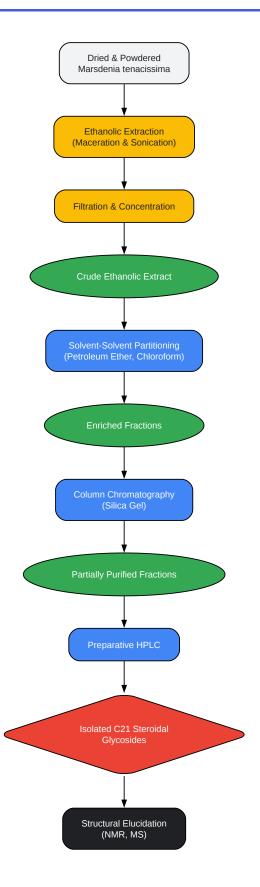
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Caption: Activation of the ERK signaling pathway by Marsdenia tenacissima extract.

# **Experimental Workflows Phytochemical Analysis Workflow**



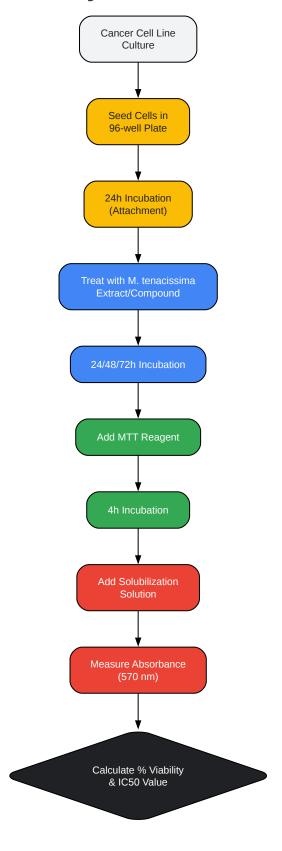


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Caption: Workflow for the phytochemical analysis of Marsdenia tenacissima.



## **In Vitro Anticancer Assay Workflow**



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Caption: Workflow for in vitro anticancer activity assessment using the MTT assay.

#### Conclusion

Marsdenia tenacissima is a medicinally important plant with a rich history of traditional use and a promising future in modern drug development. Its diverse phytochemical profile, particularly the presence of C21 steroidal glycosides, underpins its significant pharmacological activities, most notably its anticancer effects. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this valuable botanical resource. Future research should focus on the detailed quantification of its phytochemical constituents, elucidation of the mechanisms of action of individual compounds, and well-designed clinical trials to translate its traditional uses into evidence-based therapies.

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